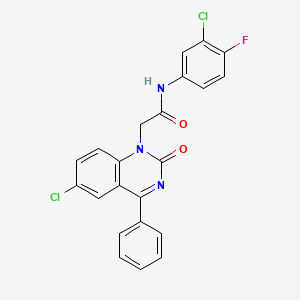
(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholines (1,4-oxazinanes) have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .
Synthesis Analysis
Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholines involves a six-membered ring with four carbon atoms and one each of nitrogen and oxygen .Chemical Reactions Analysis
Morpholines can be synthesized from 1,2-amino alcohols and related compounds. A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .科学的研究の応用
α-Amidoalkylation and Stereochemical Investigations
(S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate is involved in α-amidoalkylation reactions of ambident nucleophiles, showcasing its utility in constructing complex molecular architectures. This application is particularly relevant in synthesizing diverse molecular frameworks in organic chemistry. The stereochemical course of these reactions is of significant interest, as it informs the synthesis of stereoselectively enriched compounds (Dobrev, Benin, & Nechev, 1992).
Synthesis of cis-3,5-Disubstituted Morpholine Derivatives
Research has explored the transformation of related compounds into cis-3,5-disubstituted morpholine derivatives, showcasing the potential of morpholine frameworks as scaffolds in drug discovery and development. These methodologies offer pathways to novel morpholine derivatives with potential biological activities (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Study of Thermochromic Properties
The compound has been used in the study of novel sterically hindered cyclohexadienes, where its derivatives exhibit thermochromic properties in solution. This unusual behavior, involving dissociation into morpholine and diphenoxyquinone, underscores its potential in materials science, particularly in developing thermochromic materials (Komissarov et al., 1991).
Morpholinization under Mass Spectrometry Conditions
Investigations into the behavior of aminoacyloxy acids and hydroxyacylamino acids under mass spectrometry conditions have revealed morpholinization processes. This research sheds light on the interactions and transformations of morpholine derivatives in analytical settings, potentially influencing the development of new analytical methodologies (Vul'fson et al., 1967).
Synthesis of Chromene Derivatives
The compound's derivatives have been utilized in the synthesis of chromene derivatives, relevant in marine drug studies. These synthetic routes contribute to structural-activity relationship (SAR) studies of antitumor antibiotics and other marine natural products, highlighting the compound's utility in developing potential therapeutic agents (Li et al., 2013).
将来の方向性
特性
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHRXDXENCDIZ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CCO2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2737627.png)

![3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2737631.png)
![N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737632.png)
![N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2737633.png)


![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
![N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2737644.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)